Pentatriacontane
Overview
Description
Pentatriacontane is a long-chain hydrocarbon with the chemical formula C₃₅H₇₂ . It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is known for its high molecular weight and is often used as a reference standard in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentatriacontane can be synthesized through the Fischer-Tropsch process , which involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons. This process typically uses iron or cobalt catalysts and operates under high temperatures and pressures .
Industrial Production Methods
In industrial settings, this compound is often isolated from petroleum fractions. The compound precipitates at room temperature in many solvents, such as carbon disulfide, n-hexane, and toluene, making it relatively easy to separate from other hydrocarbons .
Chemical Reactions Analysis
Types of Reactions
Pentatriacontane primarily undergoes oxidation and substitution reactions. Due to its saturated nature, it is relatively inert but can react under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize this compound to form carboxylic acids.
Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) and ultraviolet light, leading to the formation of halogenated derivatives.
Major Products
Oxidation: Carboxylic acids and ketones.
Substitution: Halogenated alkanes.
Scientific Research Applications
Pentatriacontane has various applications in scientific research:
Biology: Studied for its role in the formation of biological membranes and its interactions with other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other industrial products.
Mechanism of Action
The mechanism of action of pentatriacontane is primarily related to its hydrophobic properties. It interacts with other hydrophobic molecules and can form stable complexes. In biological systems, it may integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- Hexatriacontane (C₃₆H₇₄)
- Heptatriacontane (C₃₇H₇₆)
- Octatriacontane (C₃₈H₇₈)
Uniqueness
Pentatriacontane is unique due to its specific chain length, which gives it distinct physical and chemical properties compared to shorter or longer alkanes. Its high molecular weight and melting point make it suitable for specialized applications where stability and inertness are required .
Biological Activity
Pentatriacontane, a long-chain alkane with the chemical formula , has garnered attention for its diverse biological activities. This article synthesizes research findings on its antimicrobial, antioxidant, and other biological properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound is classified as a saturated hydrocarbon, specifically an alkane. Its structure is characterized by a straight-chain of 35 carbon atoms, which contributes to its physical and chemical properties, including its hydrophobic nature and potential bioactivity.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. It has been identified in various plant extracts where it contributes to the overall antimicrobial efficacy. For instance, in a study analyzing the ethanolic extract of Justicia tranquebariensis, this compound was found to have antibacterial and antiviral activities alongside other compounds like dotriacontane .
Table 1: Biological Properties of this compound
Compound | Activity Type | Reference |
---|---|---|
This compound | Antibacterial | Soosairaj et al., 2016 |
Antiviral | Soosairaj et al., 2016 | |
Antimicrobial | Soosairaj et al., 2016 |
In another study involving Scrophularia amplexicaulis, this compound constituted 32.9% of the lipophilic extract, which demonstrated significant insecticidal activity against Oryzaephilus mercator (the sawtoothed grain beetle) at various concentrations .
2. Antioxidant Activity
This compound also shows antioxidant properties, which are crucial for combating oxidative stress in biological systems. In vitro studies have demonstrated that extracts containing this compound can scavenge free radicals effectively, thereby reducing cellular damage .
Table 2: Antioxidant Activity Comparison
Extract/Fraction | IC50 (µg/mL) | Reference |
---|---|---|
This compound | 32.86 | Study on C. peltata |
Ascorbic Acid | 29.70 | Study on C. peltata |
3. Other Biological Activities
In addition to its antimicrobial and antioxidant activities, this compound has been reported to possess antispasmodic properties, which may have implications in treating various muscle-related disorders .
Case Study 1: Ethanolic Extract of Justicia tranquebariensis
A comprehensive analysis using GC-MS (Gas Chromatography-Mass Spectrometry) identified this compound as a significant component of the ethanolic extract from Justicia tranquebariensis. The study highlighted its potential applications in pharmaceuticals due to its antibacterial and antiviral properties .
Case Study 2: Insecticidal Activity of Scrophularia amplexicaulis
In a study assessing the insecticidal effects of various extracts from Scrophularia amplexicaulis, this compound was found to be one of the major constituents responsible for significant mortality rates in treated insects. This underscores its potential use as a natural insecticide in agricultural practices .
Properties
IUPAC Name |
pentatriacontane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H72/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQQPFLOGSTQPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H72 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074723 | |
Record name | Pentatriacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630-07-9 | |
Record name | Pentatriacontane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentatriacontane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentatriacontane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentatriacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentatriacotane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PENTATRIACONTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP13LFH341 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of pentatriacontane?
A1: this compound has a molecular formula of C35H72 and a molecular weight of 492.94 g/mol.
Q2: What spectroscopic data is available for this compound?
A: While the provided research papers primarily focus on the applications of this compound, spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and Fourier Transform Infrared Spectroscopy (FTIR) [, ] have been used to identify and characterize it in various plant extracts.
Q3: What are the applications of this compound in materials science?
A3: The provided research does not focus on the applications of this compound in materials science. Its properties as a high molecular weight hydrocarbon might suggest potential applications as a lubricant or additive, but further research would be needed to confirm this.
Q4: In what natural sources is this compound found?
A: this compound is a constituent of the cuticular waxes of various plant species. This is highlighted in studies investigating its use as a marker for estimating feed intake and diet composition in grazing animals [, ]. It is also found in the essential oils of certain plants, such as Daphne sericea [] and Buddleja officinalis [].
Q5: What analytical methods are used to identify and quantify this compound?
A: The primary analytical technique used to identify and quantify this compound in the provided research is GC-MS [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q6: What are the current research trends related to this compound?
A: The provided research highlights the role of this compound as a potential chemotaxonomic marker for certain insects like bark beetles []. Its presence in various plant species suggests possible applications in chemotaxonomy and understanding plant evolution.
Q7: What are some potential future applications of this compound?
A7: Based on the available research, future applications of this compound could be explored in the following areas:
- Biofuel production: Research on anaerobic cocultures using microalgae and specific bacteria suggests that pyrolysis of these cultures, particularly those rich in long-chain hydrocarbons like this compound, can generate biofuels with profiles similar to native petroleum crude oils [].
- Agricultural research: Further research on its role in fungal reproduction [] might open avenues for its application in agriculture, particularly in controlling plant diseases caused by Phytophthora species.
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